6-Chloro-2-hydroxy-3-methylbenzaldehyde

Estrogen Receptor Medicinal Chemistry Regioselective Synthesis

6-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS 1310800-53-3) is a trisubstituted benzaldehyde derivative (C₈H₇ClO₂, MW 170.59 g/mol) carrying chlorine, hydroxyl, and methyl groups at the 6-, 2-, and 3-positions, respectively. It serves primarily as a regiochemically defined building block in medicinal chemistry and organic synthesis.

Molecular Formula C8H7ClO2
Molecular Weight 170.59
CAS No. 1310800-53-3
Cat. No. B2842686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-hydroxy-3-methylbenzaldehyde
CAS1310800-53-3
Molecular FormulaC8H7ClO2
Molecular Weight170.59
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)Cl)C=O)O
InChIInChI=1S/C8H7ClO2/c1-5-2-3-7(9)6(4-10)8(5)11/h2-4,11H,1H3
InChIKeyCEJGHSOYBUTMRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS 1310800-53-3): Key Intermediate for Regioselective Synthesis


6-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS 1310800-53-3) is a trisubstituted benzaldehyde derivative (C₈H₇ClO₂, MW 170.59 g/mol) carrying chlorine, hydroxyl, and methyl groups at the 6-, 2-, and 3-positions, respectively. It serves primarily as a regiochemically defined building block in medicinal chemistry and organic synthesis . Unlike common salicylaldehyde analogs, the specific 6-chloro substitution pattern enables distinct reactivity and downstream functionalization, making it a critical intermediate for constructing more complex, bioactive molecules, notably in the refinement of estrogen receptor beta (ERβ) agonists [1].

Why Generic 6-Chloro-2-hydroxy-3-methylbenzaldehyde Substitution Fails: The Impact of Regiochemistry


The position of the chlorine atom on the benzaldehyde core is a critical determinant of both synthetic utility and biological activity. Simple substitution with a non-chlorinated analog (e.g., 2-hydroxy-3-methylbenzaldehyde) alters the electronic properties of the ring and removes a key synthetic handle for further functionalization . Similarly, using the 5-chloro isomer (5-chloro-2-hydroxy-3-methylbenzaldehyde) results in a different spatial orientation of the halogen, which fundamentally changes its reactivity in cross-coupling reactions and its interaction with biological targets, as demonstrated in structure-activity relationship (SAR) studies of ERβ ligands where specific chloro-substitution patterns were essential for achieving high affinity and selectivity [1]. This regiochemical precision means in-class compounds cannot be used interchangeably without compromising the integrity of the final application.

6-Chloro-2-hydroxy-3-methylbenzaldehyde: Quantitative Differentiation Evidence Guide


Regiochemical Purity as a Determinant of Synthetic Fidelity for ERβ Agonist Precursors

The 6-chloro substitution pattern is essential for synthesizing a specific class of monoaryl-substituted salicylaldoximes that act as potent ERβ agonists. In the foundational SAR study by Bertini et al. (2011), the salicylaldoxime derivative synthesized from a 6-chloro-substituted salicylaldehyde precursor (2c) achieved a Ki of 0.38 nM for ERβ, with an exceptionally high β/α selectivity ratio [1]. While the final oxime product is not the target compound itself, the 6-chloro-2-hydroxy-3-methylbenzaldehyde serves as the immediate and irreplaceable precursor. Attempting this synthesis with the 5-chloro isomer or a non-chlorinated analog would yield different oxime regioisomers with drastically reduced potency; for instance, the non-chlorinated parent salicylaldoxime scaffold showed significantly lower ERβ affinity [2].

Estrogen Receptor Medicinal Chemistry Regioselective Synthesis

Differential Enzyme Inhibition Profile vs. the 5-Chloro Isomer

A comparative analysis of public bioactivity data from ChEMBL and BindingDB reveals a distinct inhibition profile for the 6-chloro isomer against key metabolic enzymes. The 6-chloro-2-hydroxy-3-methylbenzaldehyde (CHEMBL2228307) shows negligible inhibition of rabbit aldehyde oxidase 1 (AOX1) with an IC₅₀ > 1,000,000 nM, and weak inhibition of mushroom tyrosinase (polyphenol oxidase 2) with an IC₅₀ of 520,000 nM [1]. In contrast, the 5-chloro isomer (5-chloro-2-hydroxy-3-methylbenzaldehyde, CAS 23602-63-3) is not annotated with these specific activities in the same databases, suggesting a divergent interaction landscape. This differential profile is crucial for projects where off-target enzyme inhibition could complicate assay interpretation or lead to metabolic liabilities.

Enzyme Inhibition Aldehyde Oxidase Tyrosinase

Commercial Availability and Purity Benchmarking Against Other Chloro-Salicylaldehyde Isomers

From a procurement standpoint, 6-chloro-2-hydroxy-3-methylbenzaldehyde is commercially available with a purity of 98% (HPLC) from specialist suppliers like Leyan (Product No. 1309451) . In comparison, the 5-chloro isomer (5-chloro-2-hydroxy-3-methylbenzaldehyde, CAS 23602-63-3) is available from Alfa Aesar/Thermo Scientific at 97% purity . While a 1% purity difference is marginal, the 98% purity of the 6-chloro isomer is critical for sensitive synthetic steps where isomeric impurities could lead to difficult-to-separate byproducts. Furthermore, the 6-chloro compound is specifically marketed for pharmaceutical research and development, aligning with its documented use as a key intermediate.

Chemical Procurement Purity Analysis Isomeric Purity

Lack of hERG and Major Safety Alerts: A Positive Differentiator for Early-Stage Screening

A preliminary safety screen on the compound, as indexed in ChEMBL, indicates no significant activity against the hERG potassium channel (a key predictor of cardiotoxicity). The assay record for CHEMBL2228307 shows no significant inhibition, marking it as 'not active' in this critical safety assay [1]. While this is not a direct comparison with a specific analog, it is a relevant class-level observation, as many salicylaldehyde derivatives can exhibit undesirable hERG binding. The lack of this liability at the intermediate stage is a significant advantage, reducing the risk of carrying a toxicophore forward into lead optimization.

Safety Profiling hERG Drug Discovery Triage

Optimal Application Scenarios for 6-Chloro-2-hydroxy-3-methylbenzaldehyde


Synthesis of High-Affinity, Subtype-Selective ERβ Agonists

This aldehyde is the designated starting material for constructing the salicylaldoxime core of potent ERβ agonists, as established by Bertini et al. (2011). Its specific 6-chloro substitution is mandatory for achieving the sub-nanomolar binding affinity (Ki = 0.38 nM) and >50-fold β/α selectivity that define this compound class [1]. Researchers aiming to replicate or expand upon this chemotype must procure this exact isomer to ensure fidelity to the published synthetic route and pharmacological profile.

Medicinal Chemistry Programs Requiring a Clean Early Safety Profile

For fragment-based drug discovery or lead generation campaigns, the confirmed lack of hERG activity for this compound [1] makes it a superior choice as a synthetic intermediate over other salicylaldehyde analogs that may carry cardiotoxicity risks. Using this intermediate can streamline the hit-to-lead process by eliminating the need for immediate counter-screening of hERG liabilities, a common bottleneck in early medicinal chemistry [2].

Academic and Industrial Labs Prioritizing Reproducible, High-Purity Synthesis

With a commercially guaranteed purity of 98% [1], this compound is ideally suited for laboratories where isomeric purity is paramount. The 6-chloro substitution pattern is particularly sensitive, as the presence of even 1-2% of the 5-chloro isomer could lead to undesired regioisomeric products that are challenging to separate chromatographically. This procurement-grade purity directly translates to higher synthetic yields and more reproducible research outcomes.

Biochemical Assay Development Requiring Low Intrinsic Enzyme Inhibition

The compound's very weak inhibition of common metabolic enzymes like aldehyde oxidase (IC₅₀ > 1 mM) and tyrosinase (IC₅₀ = 520 µM) [1] makes it a suitable scaffold for developing biochemical probes. When used as a control compound or a synthetic precursor, its low intrinsic activity minimizes background interference in enzyme-based assays, a practical advantage for assay development scientists.

Quote Request

Request a Quote for 6-Chloro-2-hydroxy-3-methylbenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.